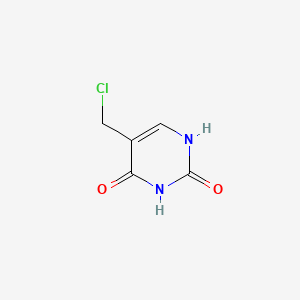

5-(Chloromethyl)uracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDUBKRXOPMNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284663 | |

| Record name | 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-48-5 | |

| Record name | 3590-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloromethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Chloromethyl)uracil (CAS 3590-48-5): A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of 5-(Chloromethyl)uracil

This compound is a pivotal, yet often under-documented, heterocyclic building block in the landscape of medicinal chemistry. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), its structure is primed for interaction with biological systems. The true value of this compound, however, lies in the reactive chloromethyl group at the C-5 position. This functional handle transforms the otherwise biologically recognizable uracil scaffold into a potent electrophilic intermediate, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds.

This strategic placement is not coincidental. The C-5 position of uracil is analogous to the C-5 methyl group of thymine, its DNA counterpart. Enzymes involved in nucleotide metabolism are therefore often tolerant of substitutions at this site. By introducing a reactive chloromethyl group, this compound becomes a key precursor for creating a diverse library of 5-substituted uracil derivatives, many of which have demonstrated significant therapeutic potential as antiviral and anticancer agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and safe handling of this versatile intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

This compound is a white to off-white crystalline powder that is sensitive to moisture.[3][4] Its identity is established by its unique CAS number, 3590-48-5. Due to its reactivity, it is classified as a dangerous good for transport and requires careful handling.[5][6]

| Property | Value | Source(s) |

| CAS Number | 3590-48-5 | [5][6] |

| Molecular Formula | C₅H₅ClN₂O₂ | [5] |

| Molecular Weight | 160.56 g/mol | [5] |

| IUPAC Name | 5-(chloromethyl)-1H-pyrimidine-2,4-dione | [] |

| Synonyms | 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione, 5-CMU | [] |

| Appearance | White to yellow powder/solid | |

| Melting Point | >350 °C (decomposes) | [8] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | |

| Storage | Store refrigerated (2-8°C) in a dry, dark environment under an inert atmosphere. | [8] |

Synthesis of this compound: The Chloromethylation Pathway

The primary and most direct method for synthesizing this compound is through the electrophilic substitution on the uracil ring, a reaction known as chloromethylation. This process leverages the reactivity of the C-5 position of the uracil scaffold.

Reaction Causality and Mechanism

The chloromethylation of uracil is an electrophilic aromatic substitution reaction. Uracil's ring system is electron-rich, particularly at the C-5 position, making it susceptible to attack by electrophiles. The reaction is typically performed using a combination of paraformaldehyde and hydrogen chloride. In the presence of an acid catalyst (like HCl or a Lewis acid such as ZnCl₂), paraformaldehyde and HCl generate the highly reactive chloromethyl carbocation (+CH₂Cl) or a related electrophilic species.[9] This electrophile is then attacked by the nucleophilic C-5 position of the uracil ring, leading to the formation of the C-C bond and, after rearomatization, the final product.

Caption: Electrophilic chloromethylation of uracil.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the established chloromethylation reaction of uracil and related heterocycles.[9][10] Researchers should perform their own risk assessment and optimization.

Materials:

-

Uracil

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Zinc Chloride (ZnCl₂, optional catalyst)

-

Ice bath

-

Round-bottom flask with reflux condenser and gas inlet/outlet

Procedure:

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas inlet tube connected to an HCl gas cylinder (or an outlet to a trap if using concentrated aqueous HCl).

-

Charging the Flask: To the flask, add uracil (1.0 eq.), paraformaldehyde (2.0-3.0 eq.), and glacial acetic acid as the solvent. If using a Lewis acid catalyst, add pulverized zinc chloride (0.2-0.5 eq.).

-

Reaction Initiation: Cool the stirred mixture in an ice bath. Begin bubbling anhydrous hydrogen chloride gas into the mixture at a steady rate. Alternatively, if using aqueous HCl, add concentrated HCl to the mixture.

-

Reaction Conditions: After the initial exotherm subsides, remove the ice bath and heat the mixture to 50-60°C. Maintain stirring at this temperature for several hours (e.g., 3-6 hours), monitoring the reaction progress by TLC or HPLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it cautiously over crushed ice. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol). Dry the final product under vacuum. A yield of approximately 57% can be expected.

Structural Characterization and Analytical Quality Control

Accurate characterization is essential to confirm the identity and purity of this compound, as its isomer, 6-(chloromethyl)uracil, is a known impurity with different reactivity.

Spectroscopic Analysis

While comprehensive, peer-reviewed spectral data for this compound is not widely published, we can predict its characteristic signals based on data from its isomer and related compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple.

-

-CH₂Cl (Chloromethyl protons): A singlet is anticipated around δ 4.5-4.8 ppm . This is the key diagnostic signal.

-

H-6 (Ring proton): A singlet is expected further downfield, likely around δ 7.8-8.2 ppm .

-

N-H (Amide protons): Two broad singlets for the N1-H and N3-H protons are expected between δ 10.0-12.0 ppm , which are exchangeable with D₂O.

-

For comparison, the spectrum for the isomer, 6-(chloromethyl)uracil, shows the -CH₂Cl protons at δ 4.39 ppm and the H-5 proton at δ 5.69 ppm in DMSO-d₆.[11][12]

-

-

¹³C NMR Spectroscopy:

-

-CH₂Cl (Chloromethyl carbon): Expected around δ 40-45 ppm .

-

C-5: The carbon attached to the chloromethyl group is expected around δ 110-115 ppm .

-

C-6: The olefinic carbon is expected around δ 140-145 ppm .

-

C-2 & C-4 (Carbonyls): The two carbonyl carbons will appear downfield, typically in the range of δ 150-165 ppm .

-

For comparison, the parent uracil shows C-5 at δ 102.1 ppm and C-6 at δ 142.2 ppm in DMSO-d₆.[1][13]

-

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula.

-

Expected Exact Mass [M+H]⁺: 161.0116 for C₅H₆ClN₂O₂⁺.[14]

-

The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching: Broad bands in the region of 3100-3300 cm⁻¹.

-

C=O stretching: Strong, characteristic carbonyl absorption bands around 1650-1750 cm⁻¹.[15]

-

C-Cl stretching: A band in the fingerprint region, typically 600-800 cm⁻¹.

-

Chromatographic Purity Analysis (Quality Control)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying impurities.[4]

Representative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic system using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the uracil chromophore absorbs strongly, typically around 260 nm.

-

Sample Preparation: Samples are dissolved in a suitable diluent, such as the mobile phase or a mixture of water and acetonitrile.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity, ensuring separation from starting materials, by-products (like 6-(chloromethyl)uracil), and degradation products.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its identity as a potent alkylating agent. The chloromethyl group is an excellent electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the direct installation of diverse functional groups at the C-5 position.

Caption: Key Sₙ2 reactions of this compound.

Workflow Example: Synthesis of (E)-5-(2-Bromovinyl)uracil Intermediate

A paramount application of this compound is in the synthesis of antiviral drugs, most notably as a precursor to Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine). The key transformation is the conversion of the chloromethyl group into a vinyl group, which is then brominated. A classic and effective method to achieve this is the Wittig reaction.

Step 1: Formation of the Phosphonium Ylide

The chloromethyl group is first converted into a phosphonium salt by reaction with triphenylphosphine. This salt is then deprotonated with a strong base to form the phosphorus ylide, a powerful nucleophile.

Step 2: Wittig Reaction and Subsequent Transformations

The ylide is not isolated but is reacted in situ with a suitable aldehyde. To form the vinyl group, the ylide would react with formaldehyde. However, a more common and controllable pathway in the synthesis of Brivudine's core involves forming a more complex ylide that leads directly to the bromovinyl moiety. A simplified, illustrative pathway to the key intermediate, 5-vinyluracil, is shown below.

Caption: Workflow for synthesis of 5-vinyluracil via a Wittig reaction.

Protocol: Synthesis of 5-Vinyluracil via Wittig Reaction

This protocol is illustrative of the Wittig reaction pathway. It requires anhydrous conditions and expert handling of pyrophoric reagents like n-BuLi.

-

Phosphonium Salt Formation: Dissolve this compound (1.0 eq.) and triphenylphosphine (1.1 eq.) in a dry, aprotic solvent like anhydrous toluene or THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Heat the mixture to reflux for 12-24 hours. The phosphonium salt will precipitate. Cool the mixture, collect the salt by filtration, wash with dry ether, and dry under vacuum.

-

Ylide Generation and Reaction: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78°C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq.), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir at low temperature for 1 hour.

-

Aldehyde Quench: Add a source of formaldehyde (e.g., paraformaldehyde, freshly cracked) (1.2 eq.) to the ylide solution at -78°C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product contains the desired 5-vinyluracil and the major byproduct, triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.[2] The triphenylphosphine oxide can be challenging to remove but is often less soluble in non-polar solvents; precipitation from a mixture of ether and hexanes can aid in its removal. The resulting 5-vinyluracil can then be carried forward for subsequent bromination to yield (E)-5-(2-bromovinyl)uracil.[6]

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions. Its primary hazards are related to its reactivity as an alkylating agent.

GHS Hazard Classification: [14]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Handling Practices: Avoid dust formation. Keep away from moisture, strong oxidizing agents, strong acids, and strong bases.[8] Store in a tightly closed container in a cool, dry, well-ventilated area.[8]

Toxicological Profile: Specific toxicological data for this compound is limited, which is common for reactive intermediates. Its hazard profile is inferred from its chemical properties as an alkylating agent and its classification as an irritant. Alkylating agents, as a class, are known to be reactive towards biological nucleophiles, including DNA, which can lead to genotoxic and cytotoxic effects. Therefore, exposure should be minimized. The final drug products derived from this intermediate, such as Brivudine, have their own well-characterized toxicological profiles, which include potential drug-drug interactions (e.g., with 5-fluorouracil).

Conclusion

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. While its handling requires care due to its inherent reactivity, it is this very reactivity that makes it an indispensable tool. By providing an electrophilic handle on a biologically relevant scaffold, it opens the door to a vast chemical space of 5-substituted pyrimidines. For drug discovery and development teams, mastering the synthesis, purification, and subsequent reactions of this key intermediate is a critical step in the journey toward novel antiviral and antineoplastic therapeutics. This guide serves as a foundational resource to empower scientists in harnessing the full potential of this versatile building block.

References

- 1. Uracil(66-22-8) 13C NMR [m.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 6-(Chloromethyl)uracil(18592-13-7) MS spectrum [chemicalbook.com]

- 4. 3590-48-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. (E)-5-(2-Bromovinyl)uracil | CAS 69304-49-0 | Cayman Chemical | Biomol.com [biomol.com]

- 8. This compound | 3590-48-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 11. 5-Chlorouracil(1820-81-1) 1H NMR [m.chemicalbook.com]

- 12. 6-(Chloromethyl)uracil(18592-13-7) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C5H5ClN2O2 | CID 236125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. benchchem.com [benchchem.com]

- 17. (E)-5-(2-Bromovinyl)uracil | C6H5BrN2O2 | CID 688297 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(Chloromethyl)uracil: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 5-(Chloromethyl)uracil in Medicinal Chemistry

This compound is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its strategic importance lies in the reactive chloromethyl group at the C5 position of the uracil ring, a feature that imparts significant synthetic versatility. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights for its effective utilization in research and drug development. For scientists engaged in the synthesis of novel therapeutics, particularly antiviral and anticancer agents, a thorough understanding of this key intermediate is paramount. Uracil and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceutical compounds, targeting viral replication and the proliferation of cancer cells.[1][2][3] The ability to precisely modify the uracil scaffold, often initiated by the reactivity of the chloromethyl group, allows for the rational design of molecules with enhanced efficacy and selectivity.[1]

Physicochemical Properties: A Foundation for Synthetic Strategy

A comprehensive understanding of the physical and chemical properties of this compound is critical for its proper handling, storage, and application in synthetic protocols. These properties dictate the choice of solvents, reaction conditions, and purification methods, thereby ensuring reproducible and high-yielding transformations.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| Chemical Name | 5-(chloromethyl)-1H-pyrimidine-2,4-dione | [4][5][] |

| Synonyms | 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione, 5-(Chloromethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | [7][8] |

| CAS Number | 3590-48-5 | [4][5][7] |

| Molecular Formula | C5H5ClN2O2 | [4][5][] |

| Molecular Weight | 160.56 g/mol | [4][5][7] |

| Appearance | White to off-white or yellow solid/powder | [7][9] |

| Melting Point | >350 °C (with decomposition) | [7][10] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | [11] |

| pKa | 8.15 ± 0.10 (Predicted) | [7] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the C5-chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, making it an invaluable handle for the introduction of a wide range of functional groups.

Key Chemical Transformations

The chloromethyl group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its application in medicinal chemistry, enabling the synthesis of diverse libraries of uracil derivatives for biological screening. For instance, reaction with primary or secondary amines leads to the formation of 5-(aminomethyl)uracil derivatives, which are precursors to various therapeutic agents.

A critical consideration when working with this compound is its sensitivity to moisture.[12] The compound can fume in air and react with water, which can lead to the formation of 5-(hydroxymethyl)uracil.[12] This highlights the importance of conducting reactions under anhydrous conditions to prevent the formation of this byproduct and ensure the desired transformation occurs.

The following diagram illustrates the central role of this compound as a synthetic intermediate:

Caption: Synthetic pathways originating from this compound.

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound is typically achieved through the chloromethylation of uracil.[12] This reaction requires careful control of conditions to ensure a good yield and purity of the final product.

Synthesis of this compound from Uracil

Objective: To synthesize this compound via chloromethylation of uracil.

Materials:

-

Uracil

-

Paraformaldehyde

-

Chlorotrimethylsilane

-

Anhydrous 1,4-Dioxane

-

Hydrochloric acid (concentrated)

Procedure:

-

Suspend uracil and paraformaldehyde in anhydrous 1,4-dioxane in a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add chlorotrimethylsilane to the suspension under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting precipitate and wash with cold water and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum to yield this compound.

Causality: The use of anhydrous conditions is crucial to prevent the hydrolysis of chlorotrimethylsilane and the product.[12] Paraformaldehyde serves as the source of formaldehyde for the electrophilic aromatic substitution on the uracil ring. Chlorotrimethylsilane acts as both a Lewis acid catalyst and a chlorinating agent.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the C6-H proton, the CH₂Cl protons, and the N-H protons of the uracil ring. |

| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the chloromethyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of this compound (160.00 g/mol for the most abundant isotopes).[4] |

| Infrared Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%).[8][9] |

The following workflow illustrates the process of synthesis and characterization:

Caption: Workflow for the synthesis and characterization of this compound.

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard Identification and Precautionary Measures

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[13]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[13] It is recommended to store under an inert atmosphere at 2-8°C.[7] Keep refrigerated.[13]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13]

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Dispensing: Use a spatula for transferring the solid and avoid creating dust.

-

Waste Disposal: Dispose of waste in a designated, labeled container for halogenated organic compounds.

Conclusion: A Versatile Building Block for Future Therapies

This compound remains a compound of significant interest to the medicinal chemistry community. Its well-defined reactivity, coupled with its role as a precursor to a multitude of uracil derivatives, solidifies its position as a key building block in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic methodologies, and safe handling procedures. By leveraging this knowledge, researchers can confidently and effectively utilize this compound to advance their drug discovery programs.

References

- 1. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 3. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 4. This compound | C5H5ClN2O2 | CID 236125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 7. This compound | 3590-48-5 [chemicalbook.com]

- 8. 3590-48-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 446190010 [thermofisher.com]

- 10. chemsavers.com [chemsavers.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

Structural Analysis and Confirmation of 5-(Chloromethyl)uracil: A Multi-Technique, Self-Validating Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Confirmation

In the realms of medicinal chemistry and materials science, 5-(Chloromethyl)uracil serves as a pivotal synthetic intermediate. Its reactive chloromethyl group offers a versatile handle for introducing the uracil moiety into a wide array of molecular scaffolds, making it a valuable precursor for novel therapeutic agents and functionalized biomaterials.[1] However, the very reactivity that makes this compound useful also necessitates a rigorous and unequivocal confirmation of its structure. The potential for isomeric impurities, such as 6-(chloromethyl)uracil, or degradation products, underscores the need for a comprehensive analytical strategy.

This guide eschews a simple recitation of methods. Instead, it presents an integrated, self-validating workflow designed for the definitive structural elucidation of this compound. We will explore the causality behind each analytical choice, demonstrating how data from multiple orthogonal techniques—NMR, Mass Spectrometry, and IR Spectroscopy—converge to build an unshakeable structural hypothesis, with X-ray crystallography serving as the ultimate arbiter of three-dimensional form.

Chapter 1: Foundational Physicochemical Identity

Before embarking on complex spectroscopic analysis, it is essential to establish the foundational identity of the compound. These basic properties serve as the first checkpoint in the verification process.

| Property | Value | Source(s) |

| IUPAC Name | 5-(chloromethyl)-1H-pyrimidine-2,4-dione | [2] |

| CAS Number | 3590-48-5 | [2][3][4] |

| Molecular Formula | C₅H₅ClN₂O₂ | [2][3][4] |

| Molecular Weight | 160.56 g/mol | [2][3] |

| Monoisotopic Mass | 160.0039551 Da | [2] |

| Melting Point | >350 °C (decomposes) | [3][5] |

Chapter 2: The Analytical Workflow: A Strategy of Orthogonal Confirmation

No single analytical technique provides absolute proof of structure. True confidence is achieved when multiple, independent methods yield concordant data. The workflow presented here is designed as a self-validating system, where the output of one technique addresses questions and confirms findings from another.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint

Expertise & Experience: NMR is the cornerstone of small molecule structural elucidation. It provides direct insight into the carbon-hydrogen framework, allowing for the unambiguous differentiation between isomers, such as this compound and 6-(chloromethyl)uracil. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its ability to dissolve the polar uracil moiety and to allow for the observation of exchangeable N-H protons.[6]

Expected ¹H NMR Spectrum

The proton NMR spectrum provides a map of all unique proton environments. For this compound, we predict three distinct signals.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~11.3 | Broad Singlet | 2H | N1-H , N3-H | The two amide protons are expected to be in a similar chemical environment, appearing as a broad signal due to quadrupole broadening and chemical exchange. In the spectrum of the isomer 6-(chloromethyl)uracil, a similar N-H signal is observed at 11.1 ppm.[7] |

| ~7.8 | Singlet | 1H | C6-H | This lone vinyl proton is attached to an sp² carbon in an electron-deficient pyrimidine ring, shifting it significantly downfield. It appears as a singlet because it has no adjacent protons to couple with. This is the key signal for distinguishing it from the 6-substituted isomer. |

| ~4.6 | Singlet | 2H | -CH₂ Cl | The methylene protons are deshielded by the adjacent electronegative chlorine atom and the sp²-hybridized C5 carbon of the uracil ring. They are expected to appear as a sharp singlet. |

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. For the C₂ symmetric structure of this compound, five signals are predicted.

| Predicted Shift (ppm) | Assignment | Rationale & Comparative Insights |

| ~163 | C 4 | The C4 carbonyl carbon is typically found in this region for uracil derivatives.[8] |

| ~151 | C 2 | The C2 carbonyl carbon, situated between two nitrogen atoms, appears at a characteristic downfield shift.[8] |

| ~141 | C 6 | The sp² vinyl carbon C6 is expected to be downfield, similar to uracil itself.[8] |

| ~110 | C 5 | The sp² carbon C5, bearing the chloromethyl group, will be shifted from its position in unsubstituted uracil. |

| ~40 | -C H₂Cl | The sp³ carbon of the chloromethyl group is shifted downfield by the attached chlorine atom. The residual solvent peak of DMSO-d₆ at 39.5 ppm may be close to this signal.[6] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of DMSO-d₆. Ensure the solvent contains a reference standard such as tetramethylsilane (TMS).

-

Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 2 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire several hundred to a few thousand scans using proton decoupling to obtain a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Reference the spectrum to the TMS signal at 0.00 ppm.

Chapter 4: Mass Spectrometry (MS) – Corroborating Composition and Connectivity

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves as a powerful, self-validating check on the elemental composition derived from NMR. For halogenated compounds, the isotopic pattern is a definitive and non-negotiable diagnostic feature.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The primary role of MS is to confirm the molecular weight. For this compound (C₅H₅ClN₂O₂), the expected monoisotopic mass is 160.0040 Da.[2]

-

Isotopic Pattern (The Chlorine Signature): Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺ and M+2 peak cluster in an approximate 3:1 intensity ratio. Observing this pattern is unequivocal proof of the presence of a single chlorine atom in the molecule.[9]

-

Fragmentation: Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in predictable ways, providing further structural evidence.[10][11]

| m/z (Predicted) | Assignment | Fragmentation Pathway Rationale |

| 160 / 162 | [M]⁺ | Molecular ion peak cluster, showing the characteristic ~3:1 ratio for a single chlorine atom. |

| 125 | [M - Cl]⁺ | Loss of a chlorine radical is a common and favorable fragmentation pathway for chloroalkanes. |

| 111 | [M - CH₂Cl]⁺ | Cleavage of the C5-C bond results in the loss of the chloromethyl radical, leaving a uracil radical cation. |

| 69 | [C₃H₃NO]⁺ | Represents a common fragment from the breakdown of the pyrimidine ring, as seen in the fragmentation of uracil itself.[12] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture such as methanol/water.

-

Chromatography: Inject the sample onto a reverse-phase C18 column.[13] Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization) to separate the analyte from any potential impurities.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the resolution is set high enough (>10,000) to allow for accurate mass determination and confirmation of the elemental formula.

Chapter 5: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Authoritative Grounding: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The vibrational frequencies of bonds are well-characterized, providing a "fingerprint" that can be compared against known data for similar structures.[14][15] A commercial specification sheet for this compound confirms that its identity is verified by conforming to a reference IR spectrum.[16]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-3050 | N-H Stretch | Amide | The N-H bonds in the uracil ring will produce characteristic stretching absorptions in this region. |

| ~1710 & ~1660 | C=O Stretch | Amide Carbonyls | Uracil has two distinct carbonyl groups (C2=O and C4=O) which will give rise to strong, sharp absorption bands. These are often the most prominent peaks in the spectrum.[14] |

| ~1640 | C=C Stretch | Alkene | The double bond within the pyrimidine ring will have a characteristic stretching frequency. |

| 750-650 | C-Cl Stretch | Chloroalkane | A moderate to strong absorption in the lower frequency region of the spectrum confirms the presence of the carbon-chlorine bond. |

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance and compared to the expected frequencies.

Chapter 6: The Definitive Analysis – X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. It moves beyond connectivity to provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is currently available in public databases, the structure of its precursor, 5-(hydroxymethyl)uracil, provides valuable insight into the expected geometry.[17]

Methodology Overview

-

Crystallization: This is often the most challenging step. It involves slowly growing a single, defect-free crystal from a supersaturated solution. Common techniques include slow evaporation, vapor diffusion, or solvent layering.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which an atomic model is built and refined to best fit the experimental data.

Chapter 7: Integrated Analysis – The Convergence of Evidence

This self-validating system ensures the highest degree of confidence. The molecular formula from HRMS must match the proton and carbon count from NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. Finally, the specific isomeric arrangement determined by NMR must account for the observed fragmentation pattern in MS. Only when all data are in complete agreement can the structure of this compound be considered confirmed.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. This compound | C5H5ClN2O2 | CID 236125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3590-48-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3590-48-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 6-(Chloromethyl)uracil(18592-13-7) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. Uracil [webbook.nist.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 446190010 [thermofisher.com]

- 17. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-(Chloromethyl)uracil

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 5-(Chloromethyl)uracil, a key intermediate in the synthesis of various therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and self-validating framework for analysis.

Introduction to this compound

This compound (CAS No. 3590-48-5) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry.[1][2] Its reactivity, primarily centered around the chloromethyl group, allows for the introduction of various functionalities at the 5-position of the uracil ring, leading to the synthesis of compounds with potential antiviral and anticancer activities. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound before its use in further synthetic steps.

The molecular structure of this compound, with the IUPAC name 5-(chloromethyl)-1H-pyrimidine-2,4-dione, is presented below.[1]

Structural Elucidation via Spectroscopic Methods

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of this compound involves dissolving the sample in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), due to the compound's polarity and the presence of exchangeable protons. A typical procedure is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

¹H NMR Spectral Data and Interpretation:

While a publicly available spectrum for this compound is not readily found, a certificate of analysis from Thermo Fisher Scientific confirms that the ¹H-NMR spectrum is consistent with its structure.[3] Based on the known chemical shifts of uracil and its derivatives, the following proton signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.3 | Singlet | 1H | N³-H | The N-H protons of the uracil ring are typically deshielded and appear as broad singlets. |

| ~11.1 | Singlet | 1H | N¹-H | Similar to N³-H, this proton is acidic and appears at a low field. |

| ~7.8 | Singlet | 1H | C⁶-H | The single proton on the pyrimidine ring is adjacent to an electronegative nitrogen atom and a double bond, leading to a downfield shift. |

| ~4.5 | Singlet | 2H | -CH₂Cl | The methylene protons are deshielded by the adjacent electronegative chlorine atom and the aromatic ring. |

¹³C NMR Spectral Data and Interpretation:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for this compound are presented below, based on data for uracil and its substituted analogs.[4]

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~163 | C⁴ | The carbonyl carbons in the uracil ring are highly deshielded and appear at the downfield end of the spectrum. |

| ~151 | C² | Similar to C⁴, this is a carbonyl carbon. |

| ~142 | C⁶ | This is an sp²-hybridized carbon in the aromatic ring, deshielded by the adjacent nitrogen atom. |

| ~110 | C⁵ | The sp²-hybridized carbon bearing the chloromethyl group. |

| ~40 | -CH₂Cl | The sp³-hybridized carbon of the chloromethyl group is shielded compared to the aromatic carbons but is deshielded relative to a simple alkane due to the attached chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

-

Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation:

A certificate of analysis from Thermo Fisher Scientific confirms that the infrared spectrum of this compound conforms to its structure.[5] Key absorption bands expected in the IR spectrum are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3000 | N-H stretching | Amide (N-H) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| ~1710 and ~1660 | C=O stretching | Carbonyl (C=O) |

| ~1600 | C=C stretching | Alkene (C=C) |

| ~800-700 | C-Cl stretching | Alkyl halide (C-Cl) |

The presence of strong absorptions in the carbonyl region and the N-H stretching region are characteristic of the uracil ring structure. The C-Cl stretch confirms the presence of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry:

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized.

-

Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectral Data and Interpretation:

The molecular formula of this compound is C₅H₅ClN₂O₂.[6][7] The expected molecular weight is approximately 160.56 g/mol .[6][7] The mass spectrum should show a molecular ion peak (M⁺) at m/z 160. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 162 with about one-third the intensity of the M⁺ peak is expected.

Expected Fragmentation Pattern:

The primary fragmentation of this compound is expected to involve the loss of the chloromethyl group or a chlorine radical.

Fragmentation of this compound

-

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 125.

-

Loss of a chloromethyl radical (•CH₂Cl): This would lead to a fragment ion at m/z 111, corresponding to the uracil-5-yl cation.

Further fragmentation of the uracil ring would lead to smaller fragments characteristic of pyrimidine structures.[8]

Conclusion

The combined application of NMR, IR, and MS provides a robust and definitive characterization of this compound. The expected spectroscopic data, supported by certificates of analysis and comparison with related structures, confirms the identity and structural integrity of this important synthetic intermediate. This guide provides the necessary framework for researchers to confidently verify their material and proceed with their research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3590-48-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Uracil [webbook.nist.gov]

Introduction: The Strategic Importance of a Reactive Uracil Precursor

An In-Depth Technical Guide to 5-(Chloromethyl)uracil: Synthesis, Reactivity, and Applications in Medicinal Chemistry

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for creating novel therapeutic agents. Uracil and its derivatives are of particular interest due to their fundamental role in nucleic acid biochemistry, providing a strategic entry point for developing antimetabolites, antiviral agents, and other targeted therapies.[1][2] Among the diverse array of functionalized uracils, This compound stands out as a pivotal intermediate. Its significance lies not in its intrinsic biological activity, but in the latent reactivity of its chloromethyl group. This functional handle transforms the otherwise stable uracil ring into a versatile electrophilic building block, enabling chemists to introduce a wide variety of substituents at the C5-position through straightforward nucleophilic substitution reactions.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application in creating complex molecules, and the practical considerations for its use in the laboratory.

PART 1: Core Chemical and Physical Identity

A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental work.

Nomenclature and Identification

-

IUPAC Name : 5-(chloromethyl)-1H-pyrimidine-2,4-dione[3]

-

Common Synonyms : 5-Chloromethyluracil, 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione, 5-(Chloromethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine

-

CAS Number : 3590-48-5[3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O₂ | [3] |

| Molecular Weight | 160.56 g/mol | [3] |

| Appearance | White to off-white solid/powder | |

| Melting Point | >350 °C (decomposes) | |

| Predicted pKa | 8.15 ± 0.10 | |

| InChI Key | UCDUBKRXOPMNGH-UHFFFAOYSA-N | |

| Primary Hazards | Skin, eye, and respiratory irritant |

PART 2: Synthesis and Mechanistic Insights

The preparation of this compound is a classic example of electrophilic aromatic substitution on the electron-rich pyrimidine ring. The most direct and widely cited method is the chloromethylation of uracil.[4][5]

The Chloromethylation of Uracil: An Electrophilic Substitution

The reaction proceeds via the Blanc chloromethylation mechanism, where formaldehyde and hydrogen chloride react, often with a Lewis acid catalyst like zinc chloride, to generate a potent electrophile.[6][7] This electrophile, likely a chlorocarbenium cation (ClCH₂⁺) or a related species, is then attacked by the nucleophilic C5-position of the uracil ring.[7] The C5-position is activated towards electrophilic attack due to the electron-donating character of the two ring nitrogens.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

Whitepaper: A Guide to the Key Intermediates in the Synthesis of 5-(Chloromethyl)uracil

Authored by: A Senior Application Scientist

Abstract

5-(Chloromethyl)uracil is a pivotal building block in the synthesis of a multitude of antiviral and anticancer nucleoside analogues. Its reactivity, primarily centered around the chloromethyl group, allows for facile derivatization and incorporation into larger, more complex molecules. This technical guide provides an in-depth exploration of the key intermediates involved in the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of the underlying chemistry and practical considerations for its synthesis. We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer insights gleaned from established literature to ensure a robust and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine that serves as a crucial synthon in medicinal chemistry. Its importance is underscored by its role as a precursor to potent therapeutic agents, including the antiviral drug Brivudine, which is effective against herpes zoster. The chloromethyl moiety at the 5-position of the uracil ring is a highly reactive electrophilic site, making it amenable to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups and the construction of complex molecular architectures. Understanding the key intermediates in its synthesis is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

Key Synthetic Pathways and Their Intermediates

The synthesis of this compound can be broadly categorized into two main strategies: the direct chloromethylation of uracil and the chlorination of a pre-functionalized uracil derivative. Each pathway involves distinct intermediates that dictate the efficiency and outcome of the synthesis.

Pathway A: Direct Chloromethylation of Uracil

A common and direct approach involves the reaction of uracil with a chloromethylating agent.

The most prominent intermediate in this pathway is 5-hydroxymethyluracil . This intermediate is typically formed in situ by the reaction of uracil with formaldehyde. The subsequent chlorination of the hydroxyl group yields the desired this compound.

The reaction proceeds via an electrophilic substitution at the C5 position of the uracil ring. The electron-donating nature of the ring nitrogens activates the C5 position for electrophilic attack by protonated formaldehyde or a related electrophilic species.

Diagram 1: Synthesis of this compound via 5-Hydroxymethyluracil

Caption: Pathway A: Formation of 5-Hydroxymethyluracil as a key intermediate.

A widely cited method involves the reaction of uracil with paraformaldehyde in the presence of a chlorinating agent.

Materials:

-

Uracil

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Acetic acid

Procedure:

-

A suspension of uracil in a mixture of concentrated hydrochloric acid and acetic acid is prepared.

-

Paraformaldehyde is added portion-wise to the suspension at a controlled temperature.

-

The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials and byproducts.

-

The final product, this compound, is dried under vacuum.

Trustworthiness: This one-pot synthesis is efficient; however, the strongly acidic conditions can lead to the formation of byproducts. The key to a successful synthesis is careful control of the reaction temperature and the rate of paraformaldehyde addition. The purity of the final product should be verified by techniques such as NMR and mass spectrometry.

Pathway B: Chlorination of a Pre-functionalized Uracil

An alternative strategy involves the initial introduction of a different functional group at the 5-position, which is then converted to the chloromethyl group.

A common intermediate in this approach is 5-(acetoxymethyl)uracil . This intermediate can be prepared by reacting uracil with paraformaldehyde in acetic anhydride. The acetoxymethyl group is then converted to the chloromethyl group.

Another important intermediate is uracil-5-acetic acid . This can be synthesized from 5-iodouracil and subsequently converted to this compound.

Diagram 2: Synthesis via Pre-functionalized Intermediates

Caption: Pathway B: Utilizing pre-functionalized intermediates for synthesis.

Step 1: Synthesis of 5-(Acetoxymethyl)uracil

-

Materials: Uracil, paraformaldehyde, acetic anhydride.

-

Procedure: A mixture of uracil and paraformaldehyde in acetic anhydride is heated. The reaction progress is monitored, and upon completion, the product is isolated by crystallization.

Step 2: Conversion to this compound

-

Materials: 5-(Acetoxymethyl)uracil, thionyl chloride (SOCl₂).

-

Procedure: 5-(Acetoxymethyl)uracil is treated with a chlorinating agent like thionyl chloride, often in an inert solvent. The reaction mixture is typically heated to drive the conversion. The product is then isolated after removal of the solvent and excess chlorinating agent.

Trustworthiness: This two-step approach can offer better control and potentially higher purity of the final product compared to the direct chloromethylation. The isolation and purification of the intermediate, 5-(acetoxymethyl)uracil, allows for the removal of impurities before the final chlorination step.

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway often depends on the desired scale, purity requirements, and available starting materials.

| Feature | Pathway A: Direct Chloromethylation | Pathway B: Via Pre-functionalized Intermediates |

| Key Intermediate | 5-Hydroxymethyluracil | 5-(Acetoxymethyl)uracil or Uracil-5-acetic acid |

| Number of Steps | Typically one-pot | Two or more steps |

| Reagents | Uracil, formaldehyde, HCl/SOCl₂ | Uracil, formaldehyde, Ac₂O, then SOCl₂ |

| Advantages | More atom-economical, faster | Better control, potentially higher purity |

| Disadvantages | Harsher conditions, potential for byproducts | Longer overall synthesis time |

Conclusion

The synthesis of this compound is a well-established process, with the choice of route hinging on a balance of efficiency, control, and desired product purity. The key intermediates, primarily 5-hydroxymethyluracil and 5-(acetoxymethyl)uracil , play a central role in these synthetic strategies. A thorough understanding of the formation and reactivity of these intermediates is crucial for any researcher or professional involved in the synthesis of nucleoside analogues. By carefully selecting the synthetic pathway and optimizing reaction conditions, high-quality this compound can be reliably produced for downstream applications in drug discovery and development.

A Theoretical Exploration of 5-(Chloromethyl)uracil's Reactivity: A Guide for Drug Development Professionals

Introduction: The Strategic Importance of 5-(Chloromethyl)uracil in Medicinal Chemistry

This compound, a halogenated derivative of the pyrimidine nucleobase uracil, stands as a pivotal scaffold in the landscape of medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably as anticancer and antiviral agents. The strategic placement of the chloromethyl group at the C5 position imparts unique chemical properties that are highly advantageous for drug design. This functional group not only enhances the lipophilicity and metabolic stability of the molecule but also serves as a highly reactive electrophilic center, enabling a diverse array of chemical modifications. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various functionalities to generate extensive libraries of novel compounds with potentially enhanced therapeutic profiles.

This in-depth technical guide delves into the theoretical underpinnings of this compound's reactivity. By leveraging computational chemistry principles, we will explore the electronic structure, frontier molecular orbitals, and reaction mechanisms that govern its chemical behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to strategically employ this versatile building block in the synthesis of innovative therapeutic agents.

Pillar 1: Unveiling the Electronic Landscape - A Foundation for Reactivity

To comprehend the reactivity of this compound, we must first dissect its electronic architecture. Computational studies on the closely related 5-chlorouracil provide a strong theoretical framework for understanding the electronic effects at play.

Frontier Molecular Orbital (FMO) Analysis: Identifying Reactive Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules.[1][2][3] It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the distribution of the HOMO and LUMO reveals the molecule's nucleophilic and electrophilic centers, respectively. DFT calculations on 5-chlorouracil show that the HOMO is primarily localized on the pyrimidine ring, specifically the N1 and N3 atoms and the C5-C6 double bond, indicating these are the most nucleophilic sites.[4] Conversely, the LUMO is distributed over the C5-C6 bond and the halogen substituent.[4]

In the case of this compound, the presence of the chloromethyl group significantly influences the LUMO. The highly electronegative chlorine atom withdraws electron density from the methylene carbon, creating a low-lying σ* antibonding orbital associated with the C-Cl bond. This makes the methylene carbon a potent electrophilic site, highly susceptible to nucleophilic attack. The energy gap between the HOMO of a potential nucleophile and the LUMO (specifically the σ* C-Cl orbital) of this compound will be a key determinant of the reaction's feasibility. A smaller energy gap facilitates charge transfer and promotes the reaction.[4]

Diagram 1: Frontier Molecular Orbitals of a 5-Substituted Uracil

Caption: FMO interaction in a nucleophilic substitution reaction.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential.[5][6][7][8] These maps are invaluable for predicting where a molecule is likely to interact with other charged or polar species.

For this compound, the MEP map would reveal regions of negative potential (typically colored red) around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the uracil ring, indicating their nucleophilic character.[4] Conversely, a region of positive potential (typically colored blue) would be localized around the hydrogen atoms attached to the nitrogen atoms and, most importantly, on the methylene carbon of the chloromethyl group. This positive potential on the methylene carbon further confirms its susceptibility to attack by nucleophiles.

Diagram 2: Conceptual Molecular Electrostatic Potential Map

Caption: MEP map indicating reactive zones.

Pillar 2: The Cornerstone of Reactivity - Nucleophilic Substitution

The most prominent and synthetically useful reaction of this compound is nucleophilic substitution at the chloromethyl group. This reaction's versatility allows for the introduction of a vast array of functional groups, leading to diverse libraries of uracil derivatives with potential therapeutic applications. The mechanism of this substitution can proceed through either an SN1 or SN2 pathway, and understanding the factors that favor one over the other is critical for controlling reaction outcomes.

The SN1 vs. SN2 Dichotomy: A Theoretical Perspective

The competition between SN1 and SN2 pathways is governed by several factors, including the nature of the substrate, the strength of the nucleophile, the leaving group ability, and the solvent.[9][10][11][12]

-

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles, unhindered substrates, and polar aprotic solvents.

-

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, substrates that can form stable carbocations, and polar protic solvents that can stabilize both the carbocation intermediate and the leaving group.

For this compound, the chloromethyl group is a primary halide, which generally favors the SN2 mechanism due to reduced steric hindrance. However, the uracil ring can play a crucial role in stabilizing a potential carbocation intermediate through resonance, which could open the door for an SN1 pathway under certain conditions. The electron-withdrawing nature of the uracil ring can influence the stability of this carbocation.[6]

Quantitative Insights from Computational Chemistry:

While specific DFT studies on the SN1 vs. SN2 pathways for this compound are not abundant in the literature, we can extrapolate from studies on similar systems. Computational analysis would involve locating the transition state structures for both pathways and calculating their respective activation energies.

| Reaction Pathway | Key Theoretical Descriptors | Favorable Conditions |

| SN2 | Single, concerted transition state. Low activation energy with strong nucleophiles. | Strong nucleophiles (e.g., RS⁻, CN⁻, N₃⁻). Polar aprotic solvents (e.g., DMF, DMSO). |

| SN1 | Formation of a resonance-stabilized carbocation intermediate. | Weak nucleophiles (e.g., H₂O, ROH). Polar protic solvents (e.g., H₂O, EtOH). |

Experimental Protocol: A Self-Validating System for Nucleophilic Substitution

The following general protocol can be adapted for a variety of nucleophiles. The choice of solvent and base is critical in directing the reaction towards the desired product and validating the underlying mechanistic principles.

-

Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

The successful synthesis of a wide range of derivatives using this protocol with strong nucleophiles provides strong evidence for the prevalence of the SN2 mechanism.

Diagram 3: SN1 vs. SN2 Reaction Pathways

Caption: Competing SN1 and SN2 mechanisms for this compound.

Pillar 3: Exploring a Broader Reactive Horizon

While nucleophilic substitution is the dominant reaction pathway, the unique structure of this compound suggests the potential for other, less explored, reactive avenues. Theoretical considerations can guide the exploration of these possibilities.

Radical Reactions: A Potential for Novel Transformations

The C-Cl bond in this compound can potentially undergo homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or photolysis) to generate a 5-(uracilylmethyl) radical. This reactive intermediate could then participate in a variety of radical-mediated transformations, such as additions to alkenes or radical cyclizations, opening up new synthetic routes to complex uracil derivatives.[13][14][15]

Computational studies could be employed to calculate the bond dissociation energy (BDE) of the C-Cl bond to assess the feasibility of radical formation. Furthermore, the stability and reactivity of the resulting radical could be investigated through theoretical calculations.

Cycloaddition Reactions: Building Complexity

Although the chloromethyl group itself is not a typical participant in cycloaddition reactions, it can be a precursor to functionalities that are. For instance, elimination of HCl from this compound could potentially generate a highly reactive 5-methylene-uracil intermediate. This exocyclic double bond could then act as a dienophile or a dipolarophile in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions.[9][16][17]

Theoretical studies could model the energetics of the elimination reaction and the subsequent cycloaddition, providing insights into the feasibility and stereoselectivity of such transformations.[18]

Diagram 4: Potential for Radical and Cycloaddition Reactions

Caption: Exploratory reaction pathways for this compound.

Conclusion: A Theoretically-Grounded Approach to Innovation

The reactivity of this compound is a rich and multifaceted area of study. By grounding our understanding in theoretical principles such as Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping, we can move beyond empirical observations to a more predictive and rational approach to drug design. The predominance of the SN2 mechanism in nucleophilic substitution reactions provides a reliable and versatile tool for the synthesis of a wide array of derivatives. Furthermore, the exploration of less conventional reaction pathways, guided by computational insights, holds the promise of unlocking novel chemical space and discovering next-generation therapeutic agents. This guide serves as a foundational resource for scientists and researchers, empowering them to harness the full synthetic potential of this invaluable building block in the ongoing quest for innovative medicines.

References

- 1. youtube.com [youtube.com]

- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO-LUMO, MEPs/ESPs and thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 5‐substituted uracils and 2,4‐dimethoxypyrimidines by wittig olefination | Semantic Scholar [semanticscholar.org]

- 10. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic p… [ouci.dntb.gov.ua]

- 14. Computational Study of the Reactions of Chlorine Radicals with Atmospheric Organic Compounds Featuring NHx-π-Bond (x = 1, 2) Structures. | Semantic Scholar [semanticscholar.org]

- 15. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

5-(Chloromethyl)uracil: A Comprehensive Technical Guide to its Commercial Availability, Synthesis, and Application in Drug Discovery

This guide provides an in-depth technical overview of 5-(chloromethyl)uracil, a pivotal reagent in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this document elucidates its commercial landscape, synthesis protocols, chemical behavior, and critical applications, particularly in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 3590-48-5) is a substituted pyrimidine that serves as a crucial building block in organic synthesis. Its significance lies in the reactive chloromethyl group at the C5 position of the uracil ring. This functional group acts as a potent electrophile, making it an ideal synthon for introducing a one-carbon spacer to which various nucleophilic moieties can be attached. This reactivity is fundamental to its primary application as a key intermediate in the development of potential anticancer and antiviral drugs. The uracil scaffold itself is a bioisostere of thymine, allowing molecules derived from this compound to interact with biological targets involved in nucleotide metabolism, such as thymidylate synthase, thereby interfering with DNA replication in rapidly proliferating cells like cancer cells or viruses.